molecular formula C14H11N5O2 B14438838 N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline

N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline

Cat. No.: B14438838
M. Wt: 281.27 g/mol
InChI Key: NLCUWHTWPIYTDR-JXAWBTAJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline typically involves the condensation of o-phenylenediamine with nitrobenzaldehyde under specific conditions. One common method involves the oxidative condensation of p-nitrobenzaldehyde and 1,2-phenylenediamine in dimethylformamide (DMF) and nitrobenzene, followed by the reduction of the nitro group using sodium borohydride (NaBH4) in methanol (CH3OH) in the presence of copper chloride (CuCl) .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis. For instance, heating a mixture of p-aminobenzoic acid and polyphosphoric acid (PPA) in a microwave oven can yield high purity products in a short time .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Zinc dust, hydrazinium monoformate.

    Reduction: Sodium borohydride (NaBH4), methanol (CH3OH), copper chloride (CuCl).

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline has a wide range of applications in scientific research:

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline

InChI

InChI=1S/C14H11N5O2/c20-19(21)14(18-17-10-6-2-1-3-7-10)13-15-11-8-4-5-9-12(11)16-13/h1-9,17H,(H,15,16)/b18-14-

InChI Key

NLCUWHTWPIYTDR-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C2=NC3=CC=CC=C3N2)\[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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